molecular formula C8H14ClNO2 B1626529 2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide CAS No. 333389-44-9

2-Chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide

Cat. No. B1626529
Key on ui cas rn: 333389-44-9
M. Wt: 191.65 g/mol
InChI Key: WWHZELYGAZRGKC-UHFFFAOYSA-N
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Patent
US06515004B1

Procedure details

N-Chloroacetyl-1-amino-3,3-dimethyl-2-butanone (180.13 g, 0.9398 mol, 1 eq) was combined with phosphorus oxychloride (262 mL, 2.8109 mol, 3 eq) under N2. The reaction mixture was heated at 105° C. for 1 h. The mixture was cooled to rt and then quenched with 1.3 kg of ice. The aqueous phase was extracted with ethyl acetate (1 L, then 2×500 mL). The organic extracts were washed with saturated aqueous NaHCO3 (4×1 L) which was back-extracted several times with ethyl acetate. The organic phases were combined, washed with saturated aqueous NaHCO3 (500 mL) followed by saturated aqueous NaCl (300 mL), dried over MgSO4, and concentrated in vacuo to give a brown oil. The crude material was distilled under high vacuum at 100° C. to provide 155.92 g (96%) of 5-t-butyl-2-chloromethyloxazole. HPLC R.T.=3.62 min (Phenomenex 5 μm C18 column 4.6×50 mm, 10-90% aqueous methanol over 4 minutes containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm).
Quantity
180.13 g
Type
reactant
Reaction Step One
Quantity
262 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([NH:5][CH2:6][C:7](=[O:12])[C:8]([CH3:11])([CH3:10])[CH3:9])=O.P(Cl)(Cl)(Cl)=O>>[C:8]([C:7]1[O:12][C:3]([CH2:2][Cl:1])=[N:5][CH:6]=1)([CH3:9])([CH3:10])[CH3:11]

Inputs

Step One
Name
Quantity
180.13 g
Type
reactant
Smiles
ClCC(=O)NCC(C(C)(C)C)=O
Step Two
Name
Quantity
262 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
CUSTOM
Type
CUSTOM
Details
quenched with 1.3 kg of ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (1 L
WASH
Type
WASH
Details
The organic extracts were washed with saturated aqueous NaHCO3 (4×1 L) which
EXTRACTION
Type
EXTRACTION
Details
was back-extracted several times with ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
DISTILLATION
Type
DISTILLATION
Details
The crude material was distilled under high vacuum at 100° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CN=C(O1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 155.92 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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